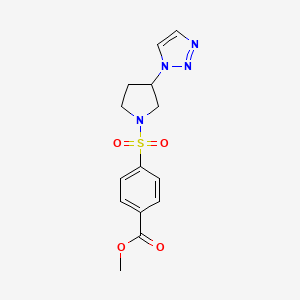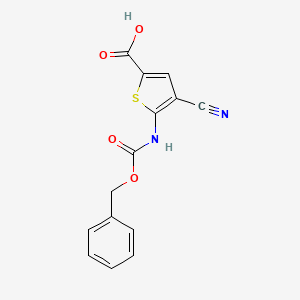
3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
Research on derivatives of benzenesulfonamide has revealed their potential in photodynamic therapy, a treatment method that utilizes light-sensitive compounds for treating cancers. Specifically, certain benzenesulfonamide compounds have demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers used in photodynamic therapy for cancer treatment. This indicates that certain benzenesulfonamide derivatives, while not directly mentioning 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, could potentially be applied in similar therapeutic contexts (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
Benzenesulfonamide derivatives have been studied for their molecular structure and hydrogen bonding characteristics. For instance, certain compounds stabilized by extensive intra- and intermolecular hydrogen bonds have been identified. The sulfonamide and carbamoyl groups in these compounds engage in hydrogen bonding, forming dimeric units and chains or tetrameric units, resulting in macrocyclic rings. These structural features are of interest in understanding the molecular interactions and potential applications of these compounds in various scientific fields (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).
Potential in Medicinal Chemistry
Research has shown that certain benzenesulfonamide derivatives can be modified to improve their pharmacological properties. These modifications can lead to the development of cancer therapeutics. The structural motifs of benzenesulfonamide derivatives allow for chemical modifications that can enhance their function and pharmacology, indicating potential in medicinal chemistry (Mun et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of the compound “3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
Based on the properties of similar thiophene derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The molecular weight of the compound is 199270 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Based on the properties of similar thiophene derivatives, it may have anti-inflammatory, anticancer, or antimicrobial effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-12-5-6-15(9-13(12)2)21(18,19)17-11-16(3,4)14-7-8-20-10-14/h5-10,17H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRQBZQVQOKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)
![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453980.png)
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453982.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)


![1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2453991.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)